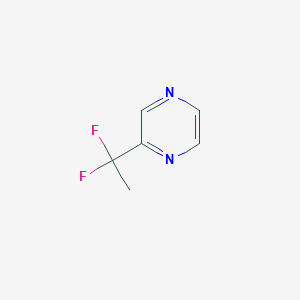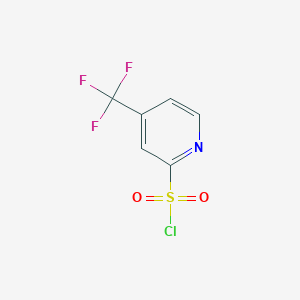
5-乙炔基-2-甲基吡啶
描述
5-Ethynyl-2-methylpyridine is a chemical compound with the molecular formula C8H7N . It is a solid substance .
Synthesis Analysis
The synthesis of 2-methylpyridines, which could be related to 5-Ethynyl-2-methylpyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of 5-Ethynyl-2-methylpyridine is represented by the SMILES stringCC1=CC=C(C#C)C=N1 . The molecular weight is 117.15 . Physical And Chemical Properties Analysis
5-Ethynyl-2-methylpyridine is a solid substance . The molecular weight is 117.15 .科学研究应用
化学合成和结构分析
钯配合物形成:5-乙炔基-2-甲基吡啶用于形成钯配合物。这涉及从2-乙炔基吡啶和钯化合物出发,然后进行甲基化以创建带电离或亚烯基共振结构(Haindl et al., 2016)。
萘啉合成:这是合成2,4-取代萘啉的关键中间体,表明其在复杂有机合成过程中的作用(Abbiati et al., 2002)。
修饰核苷类似物:该化合物在合成基团修饰的核苷类似物方面具有重要意义,可用于选择适配体和生物传感(Röthlisberger等,2017)。
药物化学和药物开发
- mGlu5受体拮抗剂:5-乙炔基-2-甲基吡啶衍生物已被开发为有效的mGlu5受体拮抗剂,显示出在治疗焦虑症方面的潜力(Roppe et al., 2004)。
催化和工业化学
高压合成:用于5-乙基-2-甲基吡啶的高压合成,展示了其在催化和工业化学过程中的应用(Mohan et al., 2009)。
还原胺化反应:用于合成胺硼烷配合物以进行酮和醛的还原胺化反应,显示了其在有机合成中的实用性(Burkhardt & Coleridge, 2008)。
材料科学
- 镧系化合物中的发光敏化:在异四核镧系化合物中起到敏化镧系发光的作用,表明其在材料科学和光物理学中的应用(Xu et al., 2008)。
光化学
光化学研究:用于研究探索光诱导的氨基-亚胺互变异构,为光化学领域做出贡献(Akai et al., 2006)。
分子电子学:在由电荷诱导的构象变化驱动的分子二极管的背景下进行研究,显示了其在纳米技术和分子电子学中的潜力(Derosa et al., 2003)。
安全和危害
属性
IUPAC Name |
5-ethynyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVINJAPLKEYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348553 | |
| Record name | 5-ethynyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1945-85-3 | |
| Record name | 5-ethynyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary chemical reaction that 5-ethynyl-2-methylpyridine undergoes with 1-alkanethiols?
A1: Recent research [, ] has focused on the homolytic addition of 1-alkanethiols to 5-ethynyl-2-methylpyridine. This reaction involves the formation of a radical intermediate and ultimately leads to the addition of the thiol across the triple bond of the ethynyl group.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)




![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)


![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)